molecular formula C28H29BrN2O2 B565804 7-Bromo Darifenacin CAS No. 1391080-43-5

7-Bromo Darifenacin

Número de catálogo B565804
Número CAS: 1391080-43-5
Peso molecular: 505.456
Clave InChI: OAVXDCGPWGKRGX-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo Darifenacin is a chemical compound derived from darifenacin hydrobromide , which is a selective muscarinic M3 receptor antagonist . It is primarily used in the treatment of overactive bladder disorder.


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability : Stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions; susceptible only to oxidative degradation .

Aplicaciones Científicas De Investigación

Selectivity and Efficacy in Overactive Bladder Treatment

7-Bromo Darifenacin, as a derivative of Darifenacin, shares its primary application in the treatment of overactive bladder (OAB) due to its selective antagonistic effect on muscarinic M3 receptors. Studies demonstrate that Darifenacin effectively reduces symptoms of OAB, including urinary urgency, incontinence, and frequency, by targeting bladder smooth muscle without significant effects on other muscarinic receptor subtypes, thus minimizing side effects like dry mouth and constipation typically associated with non-selective antimuscarinics (Chapple et al., 2005), (Hill et al., 2006).

Cognitive and Central Nervous System Safety

Investigations into Darifenacin's impact on cognitive functions and its safety profile with regard to the central nervous system (CNS) reveal minimal adverse effects. This is attributed to its M3 selectivity, which reduces the likelihood of crossing the blood-brain barrier and interacting with CNS muscarinic receptors. Studies have shown that Darifenacin does not significantly impair cognitive functions, including memory and alertness, even in elderly populations, which is a crucial consideration for therapeutic applications in older patients with OAB (Kay et al., 2006), (Lipton et al., 2005).

Cardiovascular Safety Profile

Research also delves into the cardiovascular safety of Darifenacin, especially its effects on heart rate and QT intervals. The findings suggest that Darifenacin, owing to its receptor selectivity, has a minimal impact on heart rate and does not significantly prolong the QT/QTc interval, making it a safer option for patients with cardiovascular concerns (Olshansky et al., 2008), (Serra et al., 2005).

Impact on Quality of Life

Further investigations highlight the positive impact of Darifenacin on the quality of life (QoL) for patients with OAB. The improvement in OAB symptoms leads to significant enhancements in patients' daily lives, social interactions, and psychological well-being. These improvements are sustained over long-term treatment, underlining Darifenacin's role in enhancing the overall QoL for individuals with OAB (Hill et al., 2007).

Mecanismo De Acción

Target of Action

7-Bromo Darifenacin, like its parent compound Darifenacin, is a selective antagonist of the M3 muscarinic (cholinergic) receptor subtype . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

This compound works by blocking the M3 muscarinic acetylcholine receptors, which are responsible for bladder muscle contractions . This blockade reduces the urgency to urinate .

Biochemical Pathways

It is known that the drug’s primary action is to block m3 muscarinic acetylcholine receptors, thereby inhibiting bladder muscle contractions . This leads to a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Darifenacin. After oral administration, peak plasma concentrations of Darifenacin are achieved approximately 7 hours post-dose . The absolute bioavailability of Darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6% , respectively . Darifenacin is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The primary result of this compound’s action is a reduction in the symptoms of bladder irritability and overactivity, such as urge incontinence, urgency, and frequency . By blocking the M3 muscarinic acetylcholine receptors, the drug inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir, nelfinavir, clarithromycin, nefazodone) can increase the plasma concentrations of Darifenacin .

Análisis Bioquímico

Biochemical Properties

7-Bromo Darifenacin is believed to interact with M3 muscarinic acetylcholine receptors, similar to its parent compound Darifenacin . These receptors mediate bladder muscle contractions, and blocking them reduces the urgency to urinate .

Cellular Effects

The primary cellular effect of this compound is likely to be a reduction in the urgency to urinate, as it blocks M3 muscarinic acetylcholine receptors which mediate bladder muscle contractions . The specific cellular effects of this compound have not been extensively studied and may differ from those of Darifenacin.

Molecular Mechanism

It is likely to involve blocking M3 muscarinic acetylcholine receptors, similar to Darifenacin . This blockage reduces the urgency to urinate .

Temporal Effects in Laboratory Settings

Darifenacin has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Studies on Darifenacin have shown that it is a potent inhibitor of the frequency of overactive bladder, but has a significantly less potent effect on the amplitude .

Metabolic Pathways

This compound is likely to be metabolized in the liver, similar to Darifenacin . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Transport and Distribution

Darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 7-Bromo Darifenacin can be achieved through a multi-step process involving several reactions. The key steps involve the protection of the amine group, the bromination of the aromatic ring, and the deprotection of the amine group.", "Starting Materials": [ "Darifenacin", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protect the amine group of Darifenacin by reacting it with acetic anhydride and triethylamine to form the corresponding acetamide derivative.", "Brominate the protected Darifenacin using bromine and sodium bicarbonate in a mixture of methanol and diethyl ether to form 7-Bromo Darifenacin acetamide.", "Deprotect the amine group of 7-Bromo Darifenacin acetamide by treating it with hydrochloric acid to obtain 7-Bromo Darifenacin.", "Purify the product by recrystallization from a suitable solvent such as methanol or ethanol.", "Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

Número CAS

1391080-43-5

Fórmula molecular

C28H29BrN2O2

Peso molecular

505.456

Nombre IUPAC

2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1

Clave InChI

OAVXDCGPWGKRGX-XMMPIXPASA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br

Sinónimos

(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.